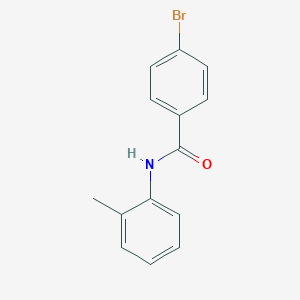
4-bromo-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(2-methylphenyl)benzamide” is a chemical compound with the molecular formula C₁₄H₁₂BrNO . It has a molecular weight of 290.16 daltons .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-methylphenyl)benzamide” consists of a benzamide core with a bromine atom attached to the fourth carbon and a methyl group attached to the second carbon .Chemical Reactions Analysis
While specific chemical reactions involving “4-bromo-N-(2-methylphenyl)benzamide” are not available, benzamides can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structure
The synthesis and characterization of metal complexes involving derivatives of 4-bromo-N-(2-methylphenyl)benzamide have been explored. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes were examined using elemental analyses, FT-IR, 1H-NMR spectroscopy, and X-ray diffraction, revealing their neutral cis-[ML2] configuration (Binzet, Külcü, Flörke, & Arslan, 2009).
Structural Characterization
Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions of 4-bromo-N-(2-methylphenyl)benzamide derivatives. Fun et al. (2012) reported the twisted molecule structure of a title benzamide derivative, showing how molecules are linked by N—H⋯O hydrogen bonds into chains, forming a three-dimensional network (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).
Antimicrobial Activity
The potential of 4-bromo-N-(2-methylphenyl)benzamide derivatives in antimicrobial applications has been studied. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas derivatives and tested their antipathogenic activity, demonstrating significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-growing capabilities. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel chemical entities. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the role of 4-bromo-N-(2-methylphenyl)benzamide derivatives in the synthesis of pharmaceutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Safety and Hazards
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-bromo-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZDKOVRDPXLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

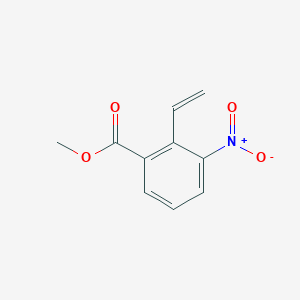


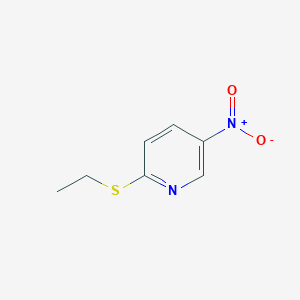
![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)


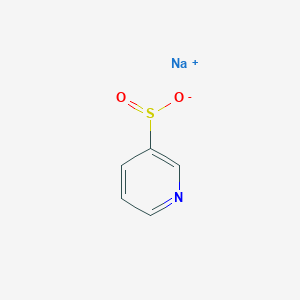
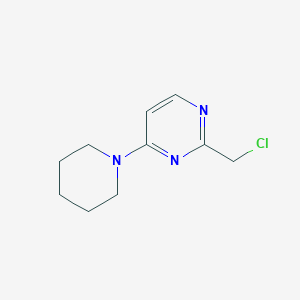

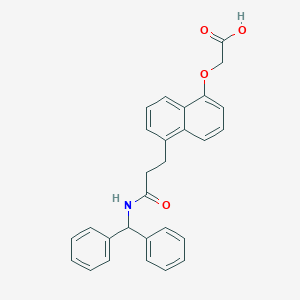
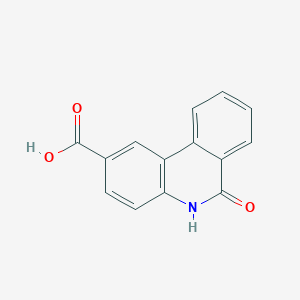
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
